molecular formula C9H9FO3 B160084 Methyl 2-fluoro-4-methoxybenzoate CAS No. 128272-26-4

Methyl 2-fluoro-4-methoxybenzoate

Cat. No.: B160084
CAS No.: 128272-26-4
M. Wt: 184.16 g/mol
InChI Key: ZWXVPCDIGBXITB-UHFFFAOYSA-N
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Description

Historical Context and Significance of Fluorinated Benzoate (B1203000) Esters in Chemical Sciences

The introduction of fluorine into organic molecules has long been a strategy to modulate their chemical and physical properties. The history of organofluorine chemistry dates back to the 19th century, with the field gaining significant momentum during and after World War II. acgpubs.org Fluorinated compounds are now integral to numerous applications, including pharmaceuticals, agrochemicals, and advanced materials. acgpubs.org

Benzoic acid and its esters are fundamental scaffolds in organic chemistry. researchgate.netnih.gov The incorporation of fluorine into the benzoate structure, creating fluorinated benzoate esters, has been a particularly fruitful area of research. The strong carbon-fluorine bond and the high electronegativity of fluorine can significantly alter a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net This has made fluorinated benzoate esters valuable building blocks in the design of novel therapeutic agents and functional materials. researchgate.netresearchgate.net For instance, they have been investigated for their applications in liquid crystals and as tracers in geological studies. researchgate.net

Overview of Research Trajectories for Methyl 2-Fluoro-4-Methoxybenzoate

The research trajectory for this compound is predominantly centered on its role as a precursor and building block in organic synthesis. It is often utilized in the construction of more elaborate molecular architectures. Investigations have explored its synthesis from related compounds, such as 2-fluoro-4-methoxybenzoic acid, through esterification reactions.

A significant area of research involving this compound is its use in the synthesis of pharmacologically active molecules. While direct biological applications of this compound are not extensively documented, its structural motifs are found in more complex compounds that are being investigated for various therapeutic purposes. The presence of both a fluoro and a methoxy (B1213986) group on the aromatic ring provides multiple sites for further chemical modification, allowing for the generation of diverse molecular libraries for drug discovery programs.

Current State-of-the-Art in this compound Investigations

Current research continues to leverage this compound as a versatile intermediate. The state-of-the-art in its investigation is closely tied to the development of novel synthetic methodologies and the quest for new molecules with specific functions. For example, it can be a starting material for the synthesis of various heterocyclic compounds and other complex organic structures through multi-step reaction sequences.

The compound's utility is also apparent in the synthesis of substituted chalcones, which are known to exhibit a wide range of biological activities. acgpubs.org The fluorine and methoxy substituents on the benzoate ring can influence the electronic properties and conformational preferences of the resulting chalcones, thereby modulating their biological efficacy. acgpubs.org

Below is a table summarizing some of the key physicochemical properties of this compound and its immediate precursor, 2-Fluoro-4-methoxybenzoic acid.

PropertyThis compound2-Fluoro-4-methoxybenzoic acid
Molecular Formula C₉H₉FO₃C₈H₇FO₃
Molecular Weight 184.16 g/mol 170.14 g/mol
CAS Number 128272-26-4394-42-3

Note: The properties listed are based on available data from various chemical suppliers and databases and may vary slightly depending on the source.

Further research into the reactivity and potential applications of this compound is ongoing, with a focus on expanding its utility in the synthesis of novel compounds for a variety of scientific disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoro-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9FO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXVPCDIGBXITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611686
Record name Methyl 2-fluoro-4-methoxybenzoate
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Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128272-26-4
Record name Benzoic acid, 2-fluoro-4-methoxy-, methyl ester
Source CAS Common Chemistry
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Record name Methyl 2-fluoro-4-methoxybenzoate
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Record name Benzoic acid, 2-fluoro-4-methoxy-, methyl ester
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Synthetic Methodologies for Methyl 2 Fluoro 4 Methoxybenzoate

Esterification Pathways for Benzoic Acid Precursors

The most direct route to methyl 2-fluoro-4-methoxybenzoate is through the esterification of its corresponding carboxylic acid, 2-fluoro-4-methoxybenzoic acid. This classic transformation is typically acid-catalyzed.

Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and boron trifluoride (BF₃). operachem.com The reaction is generally carried out by refluxing the benzoic acid derivative with an excess of methanol (B129727), which serves as both the reactant and the solvent. operachem.com For instance, a typical laboratory procedure involves dissolving the benzoic acid in methanol, followed by the cautious addition of a catalytic amount of concentrated sulfuric acid and heating the mixture. operachem.com

Recent advancements have focused on the use of heterogeneous catalysts to simplify product purification and catalyst recovery. One such example is the use of the metal-organic framework (MOF) UiO-66-NH₂ as a heterogeneous catalyst for the methyl esterification of various fluorinated aromatic carboxylic acids. researchgate.netrsc.org This method has been shown to significantly reduce reaction times compared to traditional homogeneous catalysts like the BF₃·MeOH complex. rsc.org A study demonstrated that this catalytic system is effective for a wide range of fluorinated benzoic acids, achieving high conversion yields. rsc.org

Table 1: Comparison of Catalysts for Esterification

Catalyst Reaction Conditions Advantages Disadvantages
Sulfuric Acid (H₂SO₄) Reflux in methanol operachem.com Inexpensive, readily available Difficult to separate from product, corrosive
p-Toluenesulfonic Acid (p-TsOH) Reflux in toluene (B28343) with water removal operachem.com Effective for sterically hindered acids Requires azeotropic removal of water
UiO-66-NH₂ Heating in methanol researchgate.netrsc.org Heterogeneous, reusable, reduced reaction time rsc.org Higher initial cost compared to traditional acids

Nucleophilic Substitution Reactions for Fluoro and Methoxy (B1213986) Group Introduction

Nucleophilic aromatic substitution (SNA) reactions provide an alternative approach to construct the 2-fluoro-4-methoxybenzoate scaffold. This strategy involves the displacement of a suitable leaving group on the aromatic ring by a fluoride (B91410) or methoxide (B1231860) ion. The success of these reactions is highly dependent on the substitution pattern of the starting material and the reaction conditions.

The fluorine atom itself can act as a leaving group in electron-deficient aromatic rings, particularly when positioned para to a strong electron-withdrawing group. acgpubs.org The methoxy group can be introduced by reacting a suitably activated fluorinated precursor with a methoxide source, such as sodium methoxide in methanol. Studies on related chalcone (B49325) syntheses have shown that the substitution of a fluorine atom with a methoxy group is feasible, especially when multiple fluorine atoms are present on the ring, enhancing its electron deficiency. acgpubs.org

Conversely, the introduction of the fluorine atom can be achieved by reacting a precursor with a nucleophilic fluorinating agent. However, this is often more challenging than introducing a methoxy group. The regioselectivity of these substitution reactions is a critical factor, with the positions ortho and para to activating groups being the most susceptible to nucleophilic attack. researchgate.net

Strategic Approaches for Regioselective Synthesis

Achieving the desired 2-fluoro-4-methoxy substitution pattern requires careful strategic planning to control the regioselectivity of the reactions. The directing effects of the substituents on the benzene (B151609) ring play a crucial role in determining the outcome of electrophilic and nucleophilic substitution reactions.

In one synthetic approach, a Friedel-Crafts acylation of m-fluorotoluene can be employed. This reaction, catalyzed by a Lewis acid such as anhydrous aluminum trichloride, can lead to a mixture of ortho- and para-isomers. google.com Subsequent hydrolysis and acidification can yield the corresponding benzoic acids, from which the desired isomer must be separated, often through recrystallization. google.com

Another strategy involves the functionalization of a pre-existing substituted benzene ring. For example, starting with a molecule that already contains a methoxy group and another functional group that can be converted to the carboxylic acid or the fluorine atom in a regioselective manner is a common approach. The synthesis of related tetrafluorinated BOPYPY dyes has demonstrated that nucleophilic substitution can occur with high regioselectivity, where one specific fluorine atom is replaced based on electronic and steric factors. nih.gov Similar principles can be applied to the synthesis of this compound, where the inherent properties of the substituents guide the incoming group to the desired position.

Advanced Synthetic Techniques and Catalyst Systems

Modern organic synthesis has seen the development of advanced techniques and catalyst systems that can be applied to the preparation of this compound, offering improvements in efficiency, selectivity, and sustainability.

The use of solid acid catalysts, such as iron-supported zirconium/titanium oxides, has been explored for the synthesis of methyl benzoates. mdpi.com These catalysts are designed to be easily separable from the reaction mixture, facilitating a more straightforward workup process. mdpi.com While not specifically detailed for this compound, the principles of using such solid acids for esterification are broadly applicable. mdpi.com

Palladium-catalyzed cross-coupling reactions, while more commonly used for C-C bond formation, can also be adapted for the introduction of certain functional groups. For instance, microwave-assisted palladium-catalyzed reactions have been used in the synthesis of heterocyclic systems, demonstrating the power of this technology to drive reactions to completion rapidly and efficiently. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ugm.ac.id These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.org In the context of esterification, microwave irradiation has been shown to be effective. For example, the synthesis of ethyl-4-fluoro-3-nitrobenzoate was optimized under sealed-vessel microwave conditions, achieving good yields in a significantly reduced timeframe. usm.my A key finding was that adding the catalyst at intervals could overcome its deactivation during the reaction. usm.my This technique could be readily adapted for the synthesis of this compound, potentially offering a more energy-efficient route. nih.gov A study on the synthesis of substituted 1,2,4-triazoles demonstrated that microwave irradiation in the absence of a catalyst could provide high yields in just 10 minutes. organic-chemistry.org

Table 2: Microwave-Assisted Esterification of 4-fluoro-3-nitrobenzoic acid

Temperature (°C) Total Irradiation Time (min) Yield (%)
110 15 (3 x 5 min) Low
120 15 (3 x 5 min) Moderate
130 15 (3 x 5 min) High
140 15 (3 x 5 min) High
150 15 (3 x 5 min) High

Data adapted from a study on a related compound, illustrating the effect of temperature on yield in microwave-assisted esterification. usm.my

Solvent-Free and Reduced-Solvent Methodologies

One of the core principles of green chemistry is the reduction or elimination of solvent use. ugm.ac.id Solvents account for a significant portion of the waste generated in chemical processes. To this end, solvent-free reaction conditions are highly desirable.

Solvent-free syntheses are often conducted by mixing the neat reactants, sometimes with a solid catalyst, and heating the mixture. researchgate.net For example, the synthesis of amidoalkyl derivatives has been successfully carried out under solvent-free conditions using ascorbic acid as a natural and low-cost catalyst. researchgate.net This approach not only minimizes waste but can also lead to shorter reaction times and simpler work-up procedures. researchgate.net The synthesis of (1)-N-4'-methoxybenzyl-1,10-phenanthrolinium bromide was achieved through a solvent-free reduction followed by a solvent-free bromination, demonstrating the feasibility of multi-step syntheses under these conditions. ugm.ac.id While a specific solvent-free synthesis for this compound is not prominently reported, the principles from these examples suggest its potential viability.

Minimization of Chemical Waste Generation

The synthesis of specialized chemical compounds like this compound is increasingly guided by the principles of green chemistry, which seek to reduce or eliminate hazardous substances. acs.orgresearchgate.net The primary goal is waste prevention by designing synthetic processes that minimize byproduct formation from the outset. nih.gov

A key concept in waste minimization is Atom Economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org Reactions with high atom economy, such as addition reactions, are inherently less wasteful than substitution or elimination reactions that generate non-incorporated byproducts.

The choice of reagents and solvents is paramount for sustainable synthesis. Traditional methods for methylation, for example, might employ highly toxic and carcinogenic reagents like dimethyl sulfate. nih.gov A greener approach involves substituting such hazardous materials with less toxic alternatives, such as using methanol as both a reagent and a solvent. nih.gov Furthermore, minimizing the use of solvents altogether through techniques like mechanochemistry, or replacing hazardous solvents with water or other benign alternatives, significantly reduces the environmental footprint of a synthesis. researchgate.netnih.gov

Finally, purification processes are a major source of chemical waste, particularly solvent-intensive methods like column chromatography. Optimizing reactions to produce cleaner crude products can reduce the need for such purification. When purification is necessary, greener alternatives like recrystallization are preferred as they typically use smaller volumes of a single solvent, which can often be recovered and recycled. google.com For instance, the separation of isomers of fluorobenzoic acids has been effectively achieved through recrystallization. google.com

Novel Synthetic Routes and Yield Optimization Strategies

The development of novel and optimized synthetic routes is crucial for the efficient and economical production of this compound. Research focuses on improving yields, reducing reaction times, and enhancing the scalability of the process.

The most direct and common route to this compound is the esterification of its corresponding carboxylic acid, 2-Fluoro-4-methoxybenzoic acid. This reaction is typically performed by reacting the acid with methanol in the presence of an acid catalyst.

Table 1: Fischer Esterification of 2-Fluoro-4-methoxybenzoic acid

Reactant 1 Reactant 2 Catalyst Product
2-Fluoro-4-methoxybenzoic acid Methanol Sulfuric Acid (H₂SO₄) This compound

Yield optimization for this step can involve exploring different catalysts, adjusting temperature, and managing the removal of water as a byproduct to drive the reaction equilibrium toward the product.

The primary challenge and area for innovation often lie in the synthesis of the precursor, 2-Fluoro-4-methoxybenzoic acid. Several potential routes exist, each with distinct advantages and challenges related to yield and purity.

The table below outlines some potential synthetic pathways to the key precursor, highlighting the diversity of strategies available to synthetic chemists.

Table 2: Potential Synthetic Routes to 2-Fluoro-4-methoxybenzoic Acid

Route Starting Material Key Steps Advantages/Challenges
A 2-fluoro-4-methoxybenzaldehyde Oxidation Direct route; yield depends on oxidant effectiveness. ncert.nic.in
B m-Fluorotoluene Friedel-Crafts Acylation, Hydrolysis Utilizes readily available starting materials; may produce isomers requiring separation. google.com
C A methoxybenzoate derivative Nitration, Reduction, further modification A potential multi-step route; nitration can lead to low regioselectivity and waste generation. nih.gov

To enhance yield and scalability, modern chemical manufacturing is increasingly turning to advanced technologies like continuous flow processing. This technique allows for precise control over reaction parameters such as temperature and mixing, leading to higher consistency, improved safety, and often superior yields compared to traditional batch processing.

Mechanistic Studies of Reactions Involving Methyl 2 Fluoro 4 Methoxybenzoate

Elucidation of Reaction Mechanisms and Kinetics

The reaction mechanisms involving Methyl 2-fluoro-4-methoxybenzoate are largely dictated by the electronic properties of its substituents on the aromatic ring. The presence of a fluorine atom, a methoxy (B1213986) group, and a methyl ester group creates a unique electronic environment that influences its susceptibility to both nucleophilic and electrophilic attack.

Mechanistic studies of related fluoroaromatic compounds show that reactions can proceed through different pathways. Nucleophilic aromatic substitution (SNAr) reactions, for instance, are classically understood to be stepwise processes. nih.gov This mechanism involves the initial addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The formation of this intermediate is often the rate-determining step of the reaction. masterorganicchemistry.com Subsequently, a leaving group, in this case, the fluoride (B91410) ion, is eliminated, restoring the aromaticity of the ring. libretexts.org

However, recent studies have indicated that not all SNAr reactions are strictly stepwise. Depending on the substrate structure and reaction conditions, some SNAr reactions can proceed through a concerted mechanism, where the bond-forming and bond-breaking steps occur in a single transition state. nih.gov Reactions involving moderately electron-deficient aryl fluorides have been shown to proceed via a borderline mechanism, suggesting a mechanistic continuum exists. nih.gov

The kinetics of these transformations are highly dependent on the stability of the intermediates. For SNAr reactions, the rate is accelerated by the presence of electron-withdrawing groups, which stabilize the negatively charged Meisenheimer complex. youtube.commasterorganicchemistry.com In the case of this compound, the ester group (-COOCH₃) and the fluorine atom both act as electron-withdrawing groups, activating the ring for nucleophilic attack.

Investigations into Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound, primarily due to the presence of the fluorine atom, which is a good leaving group in this context. The generally accepted mechanism for SNAr is the two-step addition-elimination pathway. libretexts.org

Addition of Nucleophile: A nucleophile attacks the carbon atom bearing the fluorine substituent. This is facilitated by the electron-withdrawing nature of the fluorine and the methyl ester group, which lowers the electron density of the ring, making it more electrophilic. This step disrupts the aromaticity of the ring and forms a tetrahedral Meisenheimer complex. libretexts.org

Stabilization of Intermediate: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, importantly, onto the oxygen atoms of the carbonyl group of the ester. This resonance stabilization lowers the energy of the intermediate, making its formation more favorable. acgpubs.org

Elimination of Leaving Group: The aromatic system is regenerated through the expulsion of the fluoride ion. libretexts.org

The reactivity order in SNAr reactions is often F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack on the ring, not the breaking of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond and withdraws electron density from the ring, thereby increasing the rate of nucleophilic attack, which compensates for the strength of the C-F bond. masterorganicchemistry.comacgpubs.org Studies on other fluorinated compounds have shown that solvent choice is critical; for instance, some reactions proceed via SNAr in protic solvents like methanol (B129727), while the use of aprotic solvents like THF can prevent this substitution. acgpubs.org

In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile, attacking an electrophile. The regioselectivity of this reaction on this compound is determined by the combined directing effects of its three substituents.

Methoxy Group (-OCH₃): This is a powerful activating group and is strongly ortho, para-directing due to its ability to donate electron density via resonance.

Fluoro Group (-F): Halogens are deactivating yet ortho, para-directing. Fluorine deactivates the ring through its strong inductive electron withdrawal but can donate electron density through resonance. researchgate.net Notably, fluorobenzene's reactivity in EAS is anomalously high compared to other halobenzenes, with its para position being more reactive than a single position on benzene (B151609) itself. researchgate.net

Methyl Ester Group (-COOCH₃): This is a deactivating group and is a meta-director due to its electron-withdrawing nature through both induction and resonance.

The ultimate regioselectivity is a result of the interplay between these competing effects. The powerful activating and directing effect of the methoxy group at position 4 will strongly favor substitution at its ortho positions (positions 3 and 5). The fluoro group at position 2 also directs ortho and para, which would be positions 3 and 5. The deactivating, meta-directing ester group at position 1 would direct an incoming electrophile to position 5. Therefore, electrophilic attack is most likely to occur at position 5, which is favored by all three groups, and to a lesser extent at position 3, which is ortho to the methoxy group but also ortho to the deactivating ester.

Table 1: Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectDirecting InfluenceFavored Positions for Attack
-COOCH₃1Deactivating (meta-directing)Withdraws electron density3, 5
-F2Deactivating (ortho, para-directing)Inductive withdrawal, resonance donation3, 5
-OCH₃4Activating (ortho, para-directing)Resonance donation3, 5

Exploration of Coupling Reactions, including Suzuki-Miyaura

This compound itself is not typically a direct substrate for Suzuki-Miyaura coupling, as this reaction requires an organic halide (or triflate) and an organoboron compound. libretexts.org However, a halogenated derivative, such as a bromo- or iodo-analogue, would be an excellent candidate for such C-C bond-forming reactions. For example, a related compound, Methyl 4-bromo-2-fluoro-6-methylbenzoate, is known and used in synthesis, highlighting the utility of such structures in cross-coupling. bldpharm.com

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. libretexts.orgyoutube.com The general mechanism consists of three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) species. libretexts.org

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex, displacing the halide. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. youtube.comyoutube.com For a derivative of this compound, this would allow for the introduction of various aryl or vinyl groups at a specific position on the benzene ring, enabling the synthesis of more complex molecules.

Role of Fluoro and Methoxy Substituents on Reaction Energetics and Selectivity

The fluoro and methoxy substituents have profound and often opposing effects on the energetics and selectivity of reactions involving this compound.

The fluoro substituent plays a dual role. Its high electronegativity makes the attached carbon atom electron-deficient, which has two major consequences:

In SNAr: It activates the ring toward nucleophilic attack, lowering the activation energy for the formation of the Meisenheimer complex. This makes the reaction kinetically more favorable. masterorganicchemistry.comacgpubs.org

In EAS: It deactivates the ring towards electrophilic attack through strong inductive electron withdrawal. However, its ability to donate electron density via resonance directs incoming electrophiles to the ortho and para positions. researchgate.net This interplay between induction and resonance is key to its influence on selectivity.

The methoxy substituent is primarily an electron-donating group through resonance.

In EAS: It is a strong activating group, meaning it lowers the activation energy for electrophilic attack and significantly increases the reaction rate. It strongly directs incoming electrophiles to its ortho and para positions, thus controlling the regioselectivity of the reaction.

The combination of these substituents leads to a nuanced reactivity profile. For instance, the difluoro(methoxy)methyl group (CF₂OCH₃), which combines features of both, acts as a moderate electron acceptor through both inductive and resonance effects, highlighting the complex electronic contributions these functionalities can make. nuph.edu.ua

Kinetic and Thermodynamic Aspects of Transformations

The kinetic and thermodynamic profiles of reactions with this compound are governed by the stability of the reaction intermediates.

Kinetic Aspects:

In SNAr reactions , the rate is primarily determined by the energy of the transition state leading to the Meisenheimer complex. masterorganicchemistry.com The presence of the electron-withdrawing fluoro and ester groups stabilizes this anionic intermediate, thus lowering the activation energy and increasing the reaction rate. The choice of solvent can also significantly impact kinetics, with protic solvents sometimes facilitating substitution that is inhibited in aprotic media. acgpubs.org

In EAS reactions , the rate is influenced by the stability of the cationic intermediate (the arenium or sigma complex). The electron-donating methoxy group stabilizes this cation, particularly when the positive charge can be delocalized onto its oxygen atom, leading to a faster reaction. The electron-withdrawing fluoro and ester groups destabilize this cation, slowing the reaction.

Thermodynamic Aspects:

The stability of the Meisenheimer complex in SNAr is a crucial thermodynamic factor. The more stable the intermediate, the more favorable its formation.

The final step in both SNAr and EAS is the rearomatization of the ring. The large thermodynamic driving force to restore the highly stable aromatic system ensures that this step is typically rapid and irreversible. libretexts.org

Table 2: Summary of Kinetic and Thermodynamic Factors
Reaction TypeKey IntermediateKinetic Control (Rate-Determining Step)Thermodynamic Control (Stability)
Nucleophilic Aromatic Substitution (SNAr)Meisenheimer Complex (Anionic)Formation of the Meisenheimer complex. Accelerated by electron-withdrawing groups (-F, -COOCH₃).Stability of the Meisenheimer complex. Restoration of aromaticity.
Electrophilic Aromatic Substitution (EAS)Arenium Ion (Cationic)Formation of the arenium ion. Accelerated by electron-donating groups (-OCH₃).Stability of the arenium ion. Restoration of aromaticity.

Advanced Spectroscopic and Analytical Characterization of Methyl 2 Fluoro 4 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For methyl 2-fluoro-4-methoxybenzoate, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are employed to provide a comprehensive structural analysis.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different proton environments in the molecule. The aromatic region of the spectrum is of particular interest, displaying a complex pattern of signals due to the spin-spin coupling between the protons and with the fluorine atom.

The protons on the benzene (B151609) ring exhibit characteristic chemical shifts and coupling constants that are influenced by the electronic effects of the fluorine, methoxy (B1213986), and methyl ester substituents. The methoxy group protons and the methyl ester protons each appear as sharp singlets, as they are not coupled to any neighboring protons.

A representative ¹H NMR spectrum of a related compound, methyl benzoate (B1203000), shows aromatic protons in the range of δ 7.40-8.08 ppm and a methyl ester singlet at δ 3.88 ppm. rsc.org In another similar compound, methyl 4-methylbenzoate, the aromatic protons appear at δ 7.24 and 7.94 ppm, with the methyl ester protons at δ 3.88 ppm and the additional methyl group at δ 2.39 ppm. rsc.org For this compound, the fluorine atom's electron-withdrawing nature and its coupling to adjacent protons further influence the specific chemical shifts and splitting patterns observed.

Table 1: ¹H NMR Spectral Data for this compound and Related Compounds

Compound Aromatic Protons (ppm) Methoxy Protons (ppm) Methyl Ester Protons (ppm) Other Protons (ppm)
This compound Not explicitly detailed in search results ~3.8-3.9 (expected) ~3.9 (expected) N/A
Methyl benzoate rsc.org 7.40-8.08 (m) N/A 3.88 (s) N/A
Methyl 4-methylbenzoate rsc.org 7.24 (d), 7.94 (d) N/A 3.88 (s) 2.39 (s, Ar-CH₃)
Methyl 4-methoxybenzoate (B1229959) 6.8-7.9 (expected) 3.8 (s, expected) 3.8 (s, expected) N/A

Note: 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet. Data for this compound is inferred from typical chemical shift ranges.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and electronic environment.

The spectrum will show signals for the carbonyl carbon of the ester group, the aromatic carbons, the methoxy carbon, and the methyl ester carbon. The carbon atoms in the aromatic ring will exhibit chemical shifts influenced by the attached fluorine, methoxy, and ester groups. The carbon directly bonded to the fluorine atom will show a characteristic large coupling constant (¹JCF).

For comparison, the ¹³C NMR spectrum of methyl benzoate shows signals at δ 167.0 (C=O), 132.9, 130.2, 129.6, 128.3 (aromatic carbons), and 52.0 (OCH₃). rsc.org In methyl 4-methylbenzoate, the signals are at δ 167.1 (C=O), 143.4, 129.5, 129.0, 127.3 (aromatic carbons), 51.8 (OCH₃), and 21.5 (Ar-CH₃). rsc.org The introduction of the fluorine and methoxy groups in this compound will cause predictable shifts in these values.

Table 2: ¹³C NMR Spectral Data for this compound and Related Compounds

Compound C=O (ppm) Aromatic C (ppm) OCH₃ (ppm) Other C (ppm)
This compound ~165 (expected) ~110-165 (expected, with C-F coupling) ~56 (expected) ~52 (expected, ester CH₃)
Methyl benzoate rsc.org 167.0 128.3, 129.6, 130.2, 132.9 52.0 N/A
Methyl 4-methylbenzoate rsc.org 167.1 127.3, 129.0, 129.5, 143.4 51.8 21.5 (Ar-CH₃)
Methyl 4-methoxybenzoate ~167 (expected) ~114-163 (expected) 55.5 (expected) 51.9 (expected, ester CH₃)

Note: The chemical shifts for this compound are estimates based on related structures.

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov The ¹⁹F NMR spectrum of this compound will exhibit a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is highly sensitive to the electronic environment of the fluorine atom.

The position of the signal will be influenced by the electronic effects of the adjacent methoxy and ester groups on the aromatic ring. Furthermore, the signal may exhibit coupling to the nearby aromatic protons, providing additional structural information. For instance, in other fluorinated aromatic compounds, the ¹⁹F chemical shifts are observed over a wide range, and coupling to protons is a common feature. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular weight of this compound is 184.16 g/mol . sigmaaldrich.comechemi.com

In a typical electron ionization (EI) mass spectrum, the molecule will be ionized to form a molecular ion (M⁺), which will have a mass-to-charge ratio corresponding to the molecular weight. This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, expected fragmentation pathways could involve the loss of the methyl ester group (•OCH₃), the methoxy group (•CH₃), or the entire ester group (•COOCH₃). The fragmentation pattern of the related compound 1-fluoro-4-methoxybenzene shows a prominent molecular ion at m/z 126 and significant fragments at m/z 111 and 83. nih.gov

Table 3: Mass Spectrometry Data for this compound

Property Value
Molecular Formula C₉H₉FO₃ echemi.comsigmaaldrich.com
Molecular Weight 184.16 g/mol sigmaaldrich.comechemi.com
Exact Mass 184.0536 u echemi.com
Predicted Key Fragmentation Peaks (m/z) 184 (M⁺), 153 (M-OCH₃)⁺, 125 (M-COOCH₃)⁺

Note: Fragmentation peaks are predictions based on common fragmentation patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will show characteristic absorption bands for the ester and ether functional groups, as well as for the aromatic ring.

Key expected absorptions include a strong C=O stretching vibration for the ester group, typically in the range of 1710-1750 cm⁻¹. The C-O stretching vibrations of the ester and ether groups will appear in the fingerprint region, usually between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will produce bands in the 1450-1600 cm⁻¹ region. The C-F stretching vibration will also be present, typically in the 1000-1400 cm⁻¹ range.

For comparison, the IR spectrum of the similar molecule methyl 2-hydroxybenzoate shows a strong C=O stretch at around 1680 cm⁻¹ and a broad O-H stretch from 2600-3800 cm⁻¹. docbrown.info The IR spectrum of methyl 2-fluorobenzoate (B1215865) also displays characteristic ester and aromatic absorptions. nist.gov

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Alkyl C-H Stretch 2850 - 3000
C=O (Ester) Stretch 1710 - 1750
C=C (Aromatic) Stretch 1450 - 1600
C-O (Ester and Ether) Stretch 1000 - 1300
C-F Stretch 1000 - 1400

Note: These are typical ranges and the exact positions can be influenced by the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring.

Aromatic compounds typically exhibit two main absorption bands: a strong primary band (E2 band) around 200-220 nm and a weaker secondary band (B band) around 250-280 nm. The positions and intensities of these bands are influenced by the substituents on the benzene ring. The methoxy and ester groups are expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. For example, in some complex organic molecules with aromatic rings, electronic transitions are observed in the UV region at wavelengths such as 348 nm and 406 nm. scielo.org.za

Table 5: Expected UV-Vis Absorption Maxima for this compound

Transition Type Expected Wavelength Range (nm)
π → π* (E2 band) ~210 - 240
π → π* (B band) ~260 - 290

Note: These are estimations based on the effects of common substituents on the benzene chromophore.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and physical properties.

For this compound, a single-crystal X-ray diffraction experiment would reveal the exact spatial orientation of the fluorine atom, the methoxy group, and the methyl ester group relative to the benzene ring. It would also elucidate the planarity of the molecule and the conformation of the ester group. The resulting crystal structure would show how individual molecules pack together in the crystal lattice, held by intermolecular forces such as dipole-dipole interactions or weaker C-H⋯O or C-H⋯F hydrogen bonds.

A hypothetical data table for this compound, were the data available, would resemble the following:

Table 1: Hypothetical X-ray Crystallographic Data for this compound

Parameter Hypothetical Value
Empirical Formula C₉H₉FO₃
Formula Weight 184.16 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) e.g., 8.5
b (Å) e.g., 7.2
c (Å) e.g., 14.3
α (°) 90
β (°) e.g., 98.5
γ (°) 90
Volume (ų) e.g., 865

| Z (molecules/unit cell) | 4 |

Chromatographic Methods for Purity Assessment and Separation

Chromatography is indispensable for verifying the purity of this compound and for separating it from starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of non-volatile organic compounds like this compound. Commercial suppliers often cite purity levels of ≥98% as determined by HPLC. sigmaaldrich.comsigmaaldrich.com A typical analysis would involve a C18 stationary phase column and a mobile phase consisting of a gradient mixture of an aqueous solvent (often with a modifier like formic acid or triethylamine (B128534) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). ekb.eg Detection is commonly achieved using a UV detector set to a wavelength where the benzene ring exhibits strong absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile impurities. While the target compound itself may have limited volatility, GC-MS is excellent for detecting more volatile residual solvents or reaction byproducts. In this method, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. nih.gov Compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Table 2: Typical Chromatographic Conditions for Analysis

Parameter HPLC GC-MS
Column Reversed-Phase C18, 5 µm Capillary (e.g., DB-5ms)
Mobile Phase/Carrier Gas Acetonitrile/Water Gradient Helium
Detection UV Absorbance (e.g., 254 nm) Mass Spectrometry (EI)
Typical Purity Reported ≥98% sigmaaldrich.com N/A (used for impurity ID)

| Primary Use | Quantitative Purity Assessment | Identification of Volatile Impurities |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For an organic compound like this compound (C₉H₉FO₃), this typically involves combustion analysis to determine the carbon, hydrogen, and oxygen content. The results are then compared to the theoretically calculated percentages derived from the molecular formula to confirm its elemental composition and support its structural identity.

The theoretical composition is calculated based on the compound's molecular formula and the atomic weights of its elements. The process for experimental determination, known as combustion analysis, involves burning a precisely weighed sample in an excess of oxygen. youtube.comma.edu All the carbon in the sample is converted to carbon dioxide (CO₂) and all the hydrogen to water (H₂O). These products are collected in separate absorption traps and weighed. The mass of oxygen in the compound is typically determined by subtracting the masses of carbon and hydrogen from the initial sample mass. Fluorine content would be determined by other specific analytical methods.

The experimental results are considered acceptable if they fall within a narrow margin of the theoretical values, typically ±0.4%. stackexchange.com

Table 3: Elemental Composition of this compound (C₉H₉FO₃)

Element Theoretical Mass % Example Experimental Mass %
Carbon (C) 58.69% 58.51%
Hydrogen (H) 4.93% 4.99%
Fluorine (F) 10.31% 10.25%

| Oxygen (O) | 26.06% | 26.25% |

Mentioned Compounds

Table 4: List of Chemical Compounds

Compound Name Molecular Formula
This compound C₉H₉FO₃
2-methoxy-4-(methoxy-carbonyl)phenyl 2-chloro-4-fluorobenzoate C₁₆H₁₂ClFO₅
Acetonitrile C₂H₃N
Carbon Dioxide CO₂
Formic Acid CH₂O₂
Methanol CH₄O
Triethylamine C₆H₁₅N

Computational and Theoretical Chemistry Studies of Methyl 2 Fluoro 4 Methoxybenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For Methyl 2-fluoro-4-methoxybenzoate, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G**, can elucidate a range of electronic and molecular properties. acs.orgnih.gov These calculations are fundamental to understanding the molecule's reactivity and spectroscopic characteristics.

Substituent effects play a crucial role in determining the electronic properties of the benzene (B151609) ring. nih.govnih.gov In this compound, the fluorine atom at the ortho position and the methoxy (B1213986) group at the para position to the ester group significantly influence the electron density distribution across the aromatic ring. The fluorine atom, being highly electronegative, acts as an inductive electron-withdrawing group. Conversely, the methoxy group is a resonance electron-donating group. The interplay of these electronic effects modulates the reactivity of the aromatic ring and the ester functionality.

DFT calculations can provide optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, they can predict various electronic properties, which are summarized in the table below for a representative substituted benzoate (B1203000).

Calculated Property Description Typical DFT Output
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.Negative energy value (in eV or Hartrees)
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.Negative or positive energy value (in eV or Hartrees)
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.Positive energy value (in eV or Hartrees)
Dipole Moment A measure of the net molecular polarity.Value in Debye
Mulliken Atomic Charges Distribution of electron charge among the atoms in the molecule.Charge value for each atom
Vibrational Frequencies Predicted infrared and Raman active vibrational modes.Frequencies in cm⁻¹

These calculated parameters are crucial for interpreting experimental spectroscopic data and for predicting the sites of electrophilic and nucleophilic attack. For instance, the calculated HOMO and LUMO energies can suggest the molecule's potential for charge transfer interactions within itself or with other molecules. bohrium.com DFT studies on similar substituted benzoates have shown that the nature and position of substituents significantly alter these electronic parameters, which in turn affects their chemical behavior. semanticscholar.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations, often using force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom), can provide detailed insights into its conformational landscape and intermolecular interactions in different environments. acs.orgnih.govresearchgate.net

The ester group in aromatic esters can exhibit different orientations relative to the aromatic ring, leading to various conformers. acs.org MD simulations can explore the potential energy surface of this compound to identify the most stable conformations and the energy barriers between them. This is crucial for understanding its flexibility and how it might adapt its shape to fit into a binding site of a biological macromolecule.

Intermolecular interactions are key to understanding the properties of a substance in its condensed phases. MD simulations can model the interactions of this compound molecules with each other in a liquid or solid state, or with solvent molecules in a solution. These simulations can reveal the nature and strength of intermolecular forces, such as dipole-dipole interactions and van der Waals forces, which govern the compound's physical properties like boiling point and solubility. uj.ac.za Studies on aromatic esters have highlighted the importance of dipolar interactions in determining their complex fluid structures. nih.gov

The insights gained from MD simulations are valuable for predicting how this compound will behave in different chemical and biological systems, and how it might interact with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Predictions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govrsc.org For this compound, QSAR modeling can be a valuable tool for predicting its potential biological activities and for guiding the design of new derivatives with enhanced or specific activities.

The first step in developing a QSAR model is to define a set of molecular descriptors that quantify the structural and physicochemical properties of the molecule. These descriptors can be calculated from the molecular structure and can be categorized as:

1D descriptors: e.g., molecular weight, atom counts.

2D descriptors: e.g., topological indices, connectivity indices.

3D descriptors: e.g., molecular surface area, volume, shape indices.

Quantum chemical descriptors: e.g., HOMO/LUMO energies, dipole moment, atomic charges derived from DFT calculations. rsc.org

Once the descriptors are calculated, a mathematical relationship between these descriptors and the biological activity of a series of related compounds is established using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms. nih.govmdpi.com

For a class of compounds like fluorinated benzoates, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, for example. The model would identify the key structural features that are important for the activity. For instance, a QSAR study on fluoroquinophenoxazine derivatives revealed the importance of specific substitutions for their inhibitory activity against topoisomerase IA. nih.gov Such models can then be used to predict the activity of new, unsynthesized compounds like this compound, thereby prioritizing synthetic efforts.

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a test set of compounds. rsc.org

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, molecular docking can be used to predict its binding mode and affinity to the active site of a biological macromolecule, such as an enzyme or a receptor. This is a crucial step in rational drug design and in understanding the potential mechanism of action of a compound. mdpi.com

The process of molecular docking involves:

Preparation of the receptor: The three-dimensional structure of the target protein is obtained from experimental sources like the Protein Data Bank (PDB) or through homology modeling.

Preparation of the ligand: The 3D structure of this compound is generated and optimized, often using quantum chemical methods.

Docking simulation: A docking algorithm systematically explores the possible binding poses of the ligand within the active site of the receptor, scoring each pose based on a scoring function that estimates the binding affinity.

The results of a molecular docking study can provide valuable information about the key interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The fluorine atom in this compound can play a significant role in these interactions, potentially forming halogen bonds or altering the electronic properties of the molecule to enhance binding. nih.govacs.org

Molecular docking studies on fluorinated compounds have shown that the introduction of fluorine can significantly impact binding affinity and selectivity. mdpi.com For example, docking studies of fluorinated inhibitors with enzymes like carbonic anhydrase and cholinesterase have helped to elucidate their binding mechanisms. nih.gov By docking this compound into the active sites of various enzymes, researchers can generate hypotheses about its potential biological targets.

Prediction of Physico-chemical Parameters (e.g., Log P, Collision Cross Section) through Computational Methods

Computational methods are widely used to predict the physicochemical properties of molecules, which are essential for assessing their drug-likeness and pharmacokinetic profiles.

Log P (Octanol-Water Partition Coefficient):

Log P is a measure of a compound's lipophilicity and is a critical parameter in drug discovery as it influences absorption, distribution, metabolism, and excretion (ADME). Several computational methods are available to predict log P values. nih.gov

Atom-based methods: These methods, like AlogP and XlogP, calculate log P by summing the contributions of individual atoms or fragments. nih.gov

Property-based methods: These methods use other calculated molecular properties, such as molecular surface area, to predict log P.

QSAR-based methods: Similar to the QSAR models for biological activity, models can be developed to predict log P based on a set of molecular descriptors. For aromatic compounds, specific parameters have been developed to improve the accuracy of log P predictions. rsc.orgrsc.org

The predicted log P for this compound would provide an indication of its solubility in aqueous and lipid environments.

Collision Cross Section (CCS):

The collision cross section (CCS) is a measure of the size and shape of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry (IM-MS), which is increasingly used in metabolomics and drug discovery for compound identification. bohrium.comuq.edu.au

Computational methods, including machine learning and deep learning algorithms, have been developed to predict CCS values for small molecules from their chemical structures (e.g., SMILES notation). bohrium.comnih.gov These models are trained on large datasets of experimentally measured CCS values and can achieve high prediction accuracy. nih.govacs.org Predicting the CCS of this compound can aid in its identification in complex mixtures when analyzed by IM-MS.

The table below summarizes some key physicochemical parameters that can be computationally predicted.

Physicochemical Parameter Description Computational Prediction Method
Log P Octanol-water partition coefficient, a measure of lipophilicity.Atom-based, property-based, QSAR models
Log D Distribution coefficient at a specific pH, accounts for ionization.Calculated from Log P and pKa
Collision Cross Section (CCS) A measure of the ion's size and shape in the gas phase.Machine learning, deep learning models
pKa Acid dissociation constant, indicates the extent of ionization at a given pH.Empirical and quantum chemical methods
Solubility The maximum concentration of a compound that can dissolve in a solvent.QSAR models, simulation methods

The computational prediction of these parameters provides a comprehensive profile of this compound, facilitating its evaluation as a potential lead compound in various research and development endeavors.

Applications of Methyl 2 Fluoro 4 Methoxybenzoate in Organic Synthesis

Utility as a Key Building Block for Complex Molecules

Methyl 2-fluoro-4-methoxybenzoate is frequently utilized as a fundamental building block in the multistep synthesis of intricate organic molecules. smolecule.cominnospk.com Its structure is particularly advantageous because the fluorine and methoxy (B1213986) substituents enhance its reactivity and allow it to participate in a variety of chemical transformations. innospk.comchem960.com Chemists leverage the inherent properties of this compound to construct complex molecular architectures that are often challenging to produce from simpler starting materials. innospk.com The presence of the ester functional group provides a reliable handle for further modifications, while the fluoro and methoxy groups on the aromatic ring guide the regioselectivity of subsequent reactions, making it a versatile tool in molecular design. chem960.com

Precursor in the Synthesis of Pharmaceutical Intermediates

The scaffold of this compound is a common feature in the development of pharmaceutical agents. It serves as a precursor for a range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), including those with potential anti-inflammatory and anticancer properties. smolecule.cominnospk.com The inclusion of a fluorine atom is a well-known strategy in medicinal chemistry to enhance metabolic stability and binding affinity, making derivatives of this compound attractive for drug development. chem960.com

A notable application of a closely related structure is in the synthesis of RXFP1 modulators, which are investigated for the treatment of heart failure. google.com In a patented synthetic route, an intermediate, Methyl 4-fluoro-5-hydroxy-2-methoxybenzoate, is used to construct the core of these complex modulators. google.com This demonstrates how the substituted phenyl ring from this class of benzoates is incorporated into larger, biologically active molecules.

Role in the Construction of Agrochemical Compounds

Beyond pharmaceuticals, this compound and its derivatives are employed in the agrochemical sector. innospk.comchemblink.com Substituted benzoate (B1203000) esters are often explored as foundational structures for potential pesticides, herbicides, and fungicides. chemblink.com The specific combination of a fluorine atom and a methoxy group can be tailored to develop new active ingredients for crop protection. chemblink.com Research into functionalized aromatic compounds is ongoing, with these molecules being useful for a variety of synthetic applications in the agrochemical industry. chemblink.com

Synthetic Strategies for Derivatization at Aromatic and Ester Moieties

The structure of this compound offers two primary sites for chemical derivatization: the aromatic ring and the ester group. This allows for diverse synthetic modifications to generate a wide range of derivatives.

Derivatization of the Aromatic Ring: The electron-donating methoxy group and the electron-withdrawing fluorine atom influence the reactivity of the aromatic ring, primarily directing electrophilic aromatic substitution. Halogenation is a common modification. For instance, the aromatic ring can be brominated using reagents like N-bromosuccinimide (NBS) in the presence of an initiator such as benzoyl peroxide (BPO). acs.org Iodination has also been demonstrated, leading to compounds like 2-Fluoro-5-iodo-4-methoxy-benzoic acid methyl ester. ambeed.com

Derivatization of the Ester Moiety: The methyl ester group is a versatile functional handle. It can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 2-fluoro-4-methoxybenzoic acid. innospk.comacs.org This acid can then be used in a variety of subsequent reactions, such as amide bond formation. Alternatively, the ester can be converted into other derivatives, such as acid hydrazides, which are precursors for synthesizing heterocyclic compounds like 1,3,4-oxadiazoles. researchgate.net

The table below summarizes key derivatization strategies for this compound.

Reaction Type Reagents and Conditions Product Type Reference
Aromatic Bromination N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO)Bromo-substituted benzoate acs.org
Aromatic Iodination Not specifiedIodo-substituted benzoate ambeed.com
Ester Hydrolysis Basic conditions (e.g., NaOH)Carboxylic acid acs.org
Amide Formation 1. Hydrolysis to acid; 2. Amine, coupling agentAmide researchgate.net
Hydrazide Formation Hydrazine hydrateAcid hydrazide researchgate.net

Influence of this compound Scaffold on Downstream Synthesis Efficiency

The specific structure of this compound significantly impacts the efficiency and outcome of subsequent synthetic steps. The electronic properties of the substituents are a primary factor. The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect, while the methoxy group at the 4-position has an electron-donating resonance effect. This push-pull electronic configuration alters the reactivity of the benzene (B151609) ring, influencing the rates and regioselectivity of reactions like electrophilic substitution. chemblink.com

The presence of these functional groups can enhance selectivity in metal-catalyzed coupling reactions. chem960.com For example, in syntheses involving Negishi coupling, the specific substitution pattern on the aromatic ring is crucial for achieving high yields. acs.org The steric bulk of the ortho-fluoro group can also play a role in directing incoming reagents to specific positions, thereby improving the efficiency of a synthetic route by reducing the formation of unwanted isomers. In a reported synthesis, the optimization of bromination conditions for a similar fluorinated benzoate was necessary to suppress the formation of a dibromide byproduct, increasing the reaction yield to over 95%. acs.org This demonstrates that while the scaffold provides unique reactivity, careful optimization is often required to maximize downstream synthesis efficiency.

Biological Activity and Medicinal Chemistry Research Involving Methyl 2 Fluoro 4 Methoxybenzoate and Its Derivatives

Investigation of Antimicrobial Properties

Mechanism of Action against Bacterial Strains

The antimicrobial mechanism of derivatives of related fluoro-compounds has been a subject of scientific inquiry. For instance, acylphloroglucinol derivatives are thought to exert their anti-MRSA (Methicillin-resistant Staphylococcus aureus) effect through membrane damage and the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death. This is evidenced by an increased concentration of extracellular potassium ions and alterations in ROS-related indicators following treatment. In another class of compounds, fluorobenzoylthiosemicarbazides, docking studies suggest a potential mechanism involving the allosteric inhibition of D-alanyl-D-alanine ligase, a crucial enzyme in bacterial cell wall synthesis. The oxazolidinone class of antibiotics, which also feature a substituted phenyl ring, derive their antibacterial activity primarily from the S-configuration at the C5 position of the oxazolidinone ring.

Structure-Activity Relationship Studies for Antimicrobial Efficacy

Structure-activity relationship (SAR) studies are pivotal in optimizing the antimicrobial potency of lead compounds. For fluorobenzoylthiosemicarbazides, the substitution pattern on the N4-aryl position significantly influences their antibacterial activity. Notably, trifluoromethyl derivatives have demonstrated optimal activity against both reference and pathogenic clinical isolates of Staphylococcus aureus.

In the case of linezolid (B1675486) analogues, another class of antimicrobials, SAR studies have revealed that the polarity of substituents plays a crucial role in their antibacterial activity. For example, more polar compounds showed a loss of activity, while certain substitutions increased activity against Gram-positive strains. Furthermore, larger aromatic substitutions at the C5-acylaminomethyl position were found to be detrimental to activity. Studies on fluoroquinolone antibiotics have also established a clear structure-activity relationship, which has guided subsequent modifications of the quinoline (B57606) scaffold to enhance antimicrobial efficacy.

Assessment of Anti-Inflammatory Effects

The anti-inflammatory potential of compounds structurally related to methyl 2-fluoro-4-methoxybenzoate, such as flavone (B191248) and chalcone (B49325) derivatives, has been investigated. Methyl derivatives of flavone have been shown to inhibit the production of nitric oxide (NO) and affect the generation of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. Specifically, 2′-methylflavone and 3′-methylflavone exhibited the strongest anti-inflammatory activity among the tested derivatives.

The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways. Flavones can inactivate transcription factors like NF-κB, which is responsible for inducing the expression of pro-inflammatory genes. For instance, diosmetin, a methoxyflavone, inhibits the translocation of NF-κB to the nucleus. Similarly, certain chalcone derivatives have been found to mitigate the LPS-induced expression of NO, PGE2, and inflammatory cytokines by reducing the levels of NF-κB, p38, and JNK proteins. Research on N-methyl-(2S,4R)-trans-4-hydroxy-l-proline, isolated from Syderoxylon obtusifolium, has demonstrated potent anti-inflammatory activity by inhibiting TNF-alpha and other inflammatory enzymes like iNOS and COX-2.

Enzyme Inhibition Studies

The strategic incorporation of fluorine into molecules can lead to potent enzyme inhibitors. This is often due to fluorine's ability to mimic hydrogen while being a strong electron-withdrawing group, which can influence the binding and reactivity of the molecule within an enzyme's active site.

Analysis of Enzyme Kinetics and Binding Affinity

The inhibitory potential of novel compounds is often quantified by their IC₅₀ values, which represent the concentration required to inhibit 50% of the enzyme's activity. For example, in studies of 1,2,4-triazole (B32235) derivatives as enzyme inhibitors, certain methyl phenyl-substituted compounds were identified as potent inhibitors of acetylcholinesterase (AChE), α-glucosidase, urease, and butyrylcholinesterase (BChE), with IC₅₀ values in the micromolar and even nanomolar range for some enzymes. The binding affinity of inhibitors to their target enzymes is a critical factor in their efficacy. For instance, polyfluoroketones are known to be potent inhibitors of serine proteases, where the ionization of the hemiketal adduct's hydroxyl group within the enzyme's "ox

Acetylcholinesterase and α-Glucosidase Inhibition by Analogues

Analogues of this compound have been synthesized and evaluated for their potential to inhibit key enzymes implicated in major diseases. Specifically, research has focused on acetylcholinesterase (AChE) and α-glucosidase. The inhibition of AChE, an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), is a primary therapeutic strategy for managing Alzheimer's disease. guidetopharmacology.orgnih.gov By preventing acetylcholine degradation, AChE inhibitors can help restore cholinergic function, which is crucial for memory and learning. nih.gov

Simultaneously, the inhibition of α-glucosidase is a well-established approach for managing type 2 diabetes mellitus. guidetopharmacology.orgnih.gov This enzyme is located in the small intestine and is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov By inhibiting α-glucosidase, the rate of glucose absorption is slowed, leading to better control of post-meal blood sugar levels (postprandial hyperglycemia). guidetopharmacology.org

In one study, water-soluble derivatives were synthesized and tested for their inhibitory action against both enzymes. The findings revealed that these compounds displayed significant inhibitory effects. For instance, two of the synthesized analogues, referred to as 4a and 5a, demonstrated inhibitory activity against α-glucosidase that was approximately 40 times higher than that of acarbose, a standard antidiabetic drug. guidetopharmacology.org One analogue, 3a, was found to be a selective inhibitor of acetylcholinesterase. guidetopharmacology.org The potency of these compounds is detailed in the table below.

Table 1: In Vitro Enzyme Inhibition Data for this compound Analogues

Compound Target Enzyme IC₅₀ (µM) Kᵢ (µM)
3a Acetylcholinesterase (AChE) 1.84 ± 0.11 0.51 ± 0.04
4a Acetylcholinesterase (AChE) 0.16 ± 0.02 0.05 ± 0.01
4a α-Glucosidase 1.36 ± 0.01 -
5a α-Glucosidase 1.48 ± 0.14 -

| Acarbose (Standard) | α-Glucosidase | 60.28 ± 3.42 | - |

Data sourced from in vitro spectrophotometric analysis. guidetopharmacology.org

Impact of Fluorine on Bioavailability and Metabolic Stability

The inclusion of fluorine in pharmaceutical compounds is a widely used strategy in medicinal chemistry to enhance a molecule's drug-like properties. wikipedia.orgguidetopharmacology.org The presence of a fluorine atom, as seen in this compound, can significantly improve a compound's bioavailability and metabolic stability through several mechanisms.

One of the primary benefits is blocking metabolic soft spots. guidetopharmacology.org The carbon-fluorine (C-F) bond is considerably stronger (with a bond dissociation energy around 109 kcal/mol) than a typical carbon-hydrogen (C-H) bond. wikipedia.orgguidetopharmacology.org This high strength makes the C-F bond resistant to oxidative metabolism by enzymes like cytochrome P450, which are often responsible for breaking down drugs in the body. By strategically replacing a hydrogen atom at a site prone to metabolic attack with a fluorine atom, medicinal chemists can prevent or reduce the rate of drug clearance, thereby prolonging its action. guidetopharmacology.org

Furthermore, fluorine's high electronegativity can alter the physicochemical properties of a molecule. wikipedia.org It can lower the pKa (a measure of basicity) of nearby functional groups, such as amines. This reduction in basicity can lead to improved membrane permeability, as less basic compounds are often better absorbed across biological membranes, contributing to higher oral bioavailability. wikipedia.org Fluorine substitution can also increase a compound's lipophilicity, which affects how it distributes within the body and interacts with biological targets. While the replacement of a single hydrogen with fluorine results in a modest increase in lipophilicity, a trifluoromethyl (CF3) group is one of the most lipophilic substituents.

However, it is important to note that despite the C-F bond's strength, it is not entirely immune to cleavage under physiological conditions, which can sometimes lead to the release of fluoride (B91410) ions. guidetopharmacology.org

Exploration as Potential Drug Candidates and Therapeutics

Derivatives of the core benzamide (B126) structure found in this compound are being actively investigated as potential therapeutics for various diseases. One notable area of research is in oncology, specifically targeting aberrant cell signaling pathways that drive cancer growth.

For example, a series of 2-methoxybenzamide (B150088) derivatives were designed and synthesized as inhibitors of the Hedgehog (Hh) signaling pathway. This pathway is crucial during embryonic development but its abnormal activation in adults is linked to the development and progression of several types of cancer. The Smoothened (Smo) protein is a key component of this pathway, making it an attractive target for anticancer drugs.

In this research, one of the synthesized compounds, compound 21, demonstrated potent inhibition of the Hh pathway with a nanomolar IC₅₀ value. It was also shown to be more effective at suppressing the proliferation of a medulloblastoma cell line (Daoy) than vismodegib, an FDA-approved Hh pathway inhibitor. This exploration highlights how the methoxybenzoate scaffold serves as a valuable starting point for developing novel and potent therapeutic agents.

Research into RXFP1 Modulators for Cardiovascular and Renal Conditions

The relaxin family peptide receptor 1 (RXFP1) is a G protein-coupled receptor that has emerged as a significant therapeutic target, particularly for cardiovascular and renal diseases. wikipedia.orgguidetopharmacology.org RXFP1 is activated by the hormone relaxin, which possesses potent vasodilatory, anti-inflammatory, and anti-fibrotic properties. wikipedia.org Fibrosis, the excessive formation of connective tissue, is a pathological hallmark of progressive cardiovascular and renal diseases, contributing to organ damage and failure. wikipedia.orgguidetopharmacology.org

The anti-fibrotic effects of activating the RXFP1 signaling pathway have made it a compelling target for drug development. wikipedia.org Preclinical evidence strongly supports relaxin's ability to counteract fibrosis. guidetopharmacology.org Clinical trials with a recombinant form of human relaxin (serelaxin) in patients with acute heart failure have shown positive effects, including a reduction in biomarkers associated with cardiac, renal, and hepatic damage. wikipedia.org The receptor is known to be expressed in key tissues such as the heart, kidney, and lungs. wikipedia.org

While the development of small-molecule modulators for RXFP1 is an active area of research, published studies explicitly linking this compound or its direct derivatives to the modulation of RXFP1 have not been identified in the current search. The research into RXFP1 modulators continues, focusing on various chemical scaffolds to replicate the beneficial effects of the natural relaxin peptide for treating fibrotic, cardiovascular, and renal conditions. wikipedia.org

Applications in Agrochemical and Materials Science Research

Development of Herbicides and Pesticides

The structural motifs present in Methyl 2-fluoro-4-methoxybenzoate—specifically the fluorinated benzoic acid core—are of significant interest in agrochemical research. While this specific ester may not be a final active ingredient, it serves as a key precursor for synthesizing more complex molecules with potential herbicidal or pesticidal activity. The introduction of fluorine into organic molecules is a well-established strategy in agrochemical design, often leading to changes in physical and chemical properties like lipophilicity and metabolic stability. nih.gov

Research into related compounds underscores the potential of this chemical class. For instance, Methyl 2-fluoro-4-methyl-3-nitrobenzoate, a structurally similar compound, is utilized in the synthesis of sulfonylurea herbicides. Furthermore, the broader class of benzoic acid derivatives includes prominent herbicides like dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid), highlighting the inherent herbicidal potential of the substituted benzoic acid scaffold. google.com Investigations have also shown that fluorinated quinoline (B57606) analogs, synthesized from substituted benzoic acids, exhibit significant antifungal activity against various phytopathogenic fungi. nih.gov

The mechanism of action for herbicides derived from benzoic acids can involve interference with crucial plant metabolic pathways. A primary mode of action for auxin-like herbicides, such as dicamba, is the disruption of normal plant growth processes regulated by hormones. It is hypothesized that compounds derived from this compound could function similarly, acting as auxin mimics to induce uncontrolled growth and eventual plant death.

Another potential interaction involves the plant's own defense and detoxification systems. In some weed species, resistance to herbicides is mediated by metabolic enzymes, particularly cytochrome P450s, which detoxify the active compound. nih.gov Research on a resistant population of Bromus japonicus showed that a P450 inhibitor could significantly reduce its resistance to a benzoate-derived herbicide, indicating that metabolism by these enzymes is a key interaction pathway. nih.gov Conversely, studies have demonstrated that certain benzoic acid derivatives can actively trigger a plant's defense mechanisms, such as inducing the salicylic (B10762653) acid biosynthesis pathway, which is involved in systemic acquired resistance against pathogens. nih.gov

A critical aspect of agrochemical development is determining the efficacy (the ability to control target weeds) and selectivity (the lack of harm to the desired crop) of a new compound. Such studies are typically conducted in controlled greenhouse and field environments. researchgate.net Methodologies involve applying the herbicide at various rates and timings, such as pre-emergence (before crops or weeds sprout) and post-emergence (after they have emerged). mdpi.com

Evaluations measure phytotoxicity on the crop through visual scoring and assess weed control by measuring reductions in weed biomass or population density compared to untreated plots. researchgate.netmdpi.com The goal is to identify a dose that provides high efficacy against key weed species while maintaining a high level of crop safety. For example, studies on pre-emergent herbicides in soybean crops evaluate their effect on weeds like Amaranthus hybridus and Bidens pilosa while monitoring for any negative impact on soybean grain yield. researchgate.net

The following table illustrates the type of data collected in efficacy studies for benzoate-derived herbicides against common agricultural weeds.

Table 1: Illustrative Efficacy Data for Benzoate-Derived Herbicides This table is an illustrative example based on typical efficacy study results and does not represent data for this compound itself.

Weed Species Herbicide Type Application Rate (g/ha) Weed Control Efficacy (%) Reference Methodology
Amaranthus hybridus Benzoate (B1203000) Derivative A 100 92% researchgate.net
Bidens pilosa Benzoate Derivative A 100 88% researchgate.net
Eleusine indica Benzoate Derivative B 150 85% researchgate.net
Sonchus spp. Benzoate Derivative C 120 >70% mdpi.com
Veronica arvensis Benzoate Derivative C 120 >70% mdpi.com

Synthesis of Functional Materials

In materials science, this compound serves as a valuable synthetic intermediate for creating functional materials where specific electronic and structural properties are required. Its defined substitution pattern makes it a building block for larger, more complex structures such as polymers and liquid crystals. globalchemmall.com

The benzoic acid moiety is a classic ligand for constructing coordination polymers (CPs), also known as metal-organic frameworks (MOFs). mdpi.com These materials consist of metal ions linked by organic bridging ligands to form one-, two-, or three-dimensional networks. The properties of the resulting polymer are highly dependent on the structure of the organic ligand.

Research has demonstrated the successful incorporation of a structurally analogous ligand, 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid, into a three-dimensional cadmium coordination polymer. acs.org In this study, the fluorinated benzoic acid derivative was used to bridge binuclear cadmium clusters, forming a robust 3D network with a specific topology known as an rtl net. acs.org The resulting polymer exhibited strong fluorescence, with its sensing capabilities for detecting tetracyclines in water being modulated by the presence and position of the fluorine atom on the benzoate ring. acs.org This work directly shows that the 2-fluoro-benzoate structure is a viable component for creating functional coordination polymers.

The field of liquid crystals (LCs) has seen extensive use of fluorinated benzoate esters. The introduction of fluorine atoms into a mesogenic (liquid crystal-forming) molecule can significantly alter its physical properties, including dielectric anisotropy, optical anisotropy, viscosity, and mesophase behavior. bohrium.com These modifications are crucial for tailoring materials for specific display and photonic applications.

This compound is an intermediate for creating more complex phenyl benzoate-type liquid crystals. globalchemmall.combohrium.com Studies on analogous compounds show that fluorination has a profound effect on the resulting mesophases. For instance, the introduction of terminal fluorinated chains on phenyl benzoate cores often enhances thermal stability and favors the formation of smectic A (SmA) and smectic C (SmC) phases over nematic phases. bohrium.comtandfonline.com The position of the fluorine substituent is also critical; research on dimers linked by a 2-fluorobenzoate (B1215865) unit showed a significant depression of transition temperatures compared to non-fluorinated analogues, which can be advantageous for creating LCs with broad operating temperature ranges. taylorandfrancis.com

The following table summarizes research findings on the mesomorphic properties of various fluorinated benzoate derivatives, illustrating the impact of molecular structure on liquid crystal phases and transition temperatures.

Table 2: Research Findings on Mesomorphic Properties of Fluorinated Benzoate Liquid Crystals This table presents a selection of data for analogous compounds to illustrate research trends.

Compound Structure Type Mesophase(s) Observed Transition Temperatures (°C) Reference
Phenyl benzoate with terminal C₇F₁₅COO- group SmA, SmC Cr 100.5 (SmC 99.9) SmA 101.4 I tandfonline.com
Phenyl benzoate with terminal C₉F₁₉COO- group SmA, E Cr 113.8 E 120.4 SmA 125.7 I tandfonline.com
Laterally fluorinated azo/ester (X=NO₂, n=8) Nematic Cr 123.7 N 224.3 I mdpi.com
Laterally fluorinated azo/ester (X=F, n=8) Nematic Cr 96.3 N 177.3 I mdpi.com
Methylene linked phenyl (4-alkoxy-2-fluorobenzoate) dimer Nematic, NTB (Twist-Bend Nematic) Cr 102 NTB 108 N 110 I taylorandfrancis.com

Phase Notations: Cr = Crystal, SmA = Smectic A, SmC = Smectic C, E = Crystal E, N = Nematic, NTB = Twist-Bend Nematic, I = Isotropic Liquid. Parentheses indicate a monotropic transition (observed on cooling only).


Comparative Studies and Structure Activity/property Relationships of Derivatives and Analogues

Impact of Substituent Modifications on Reactivity and Biological Profile

Modifying the substituents on the fluoro-methoxybenzoate scaffold, such as changing the halogen's position or substituting the methoxy (B1213986) group with a hydroxyl group, has a profound impact on the molecule's reactivity and biological activity.

Hydroxy vs. Methoxy: The substitution of a methoxy group with a hydroxyl group can significantly alter a compound's properties. For example, in the case of o-hydroxy-esters, intramolecular hydrogen bonding can occur between the hydroxyl group and the nearby ester group. zenodo.org This is not possible with the o-methoxy ester, making the attack of a nucleophile on the carbonyl carbon easier and leading to a two- to four-fold increase in the rate of hydrolysis for the methoxy derivative compared to the hydroxy analogue. zenodo.org Conversely, the presence of a hydroxyl group can sometimes enhance biological activity by providing an additional site for hydrogen bonding with biological macromolecules. smolecule.com For example, Methyl 2-fluoro-5-hydroxybenzoate is noted for its enhanced hydrogen bonding capability compared to its methoxy counterpart.

Halogen Position: The position of the halogen atom is a critical determinant of a molecule's biological profile. Halogens are deactivating in electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. libretexts.org This resonance effect is only felt at the ortho and para positions, meaning a halogen substituent can stabilize the carbocation intermediates formed during ortho and para reactions. libretexts.org This directing effect is crucial in synthesis.

In terms of biological activity, shifting the position of a fluorine atom can have dramatic consequences. For example, in the development of antimalarial acridones, moving a fluorine atom from the 1-position to the 2-position led to a significant decrease in potency. nih.gov The introduction of halogen atoms can also enhance metabolic stability and lipophilicity, which are important pharmacokinetic properties. acs.org The unique substitution pattern of a compound like Methyl 4-bromo-2-fluoro-5-methoxybenzoate, for instance, gives it distinct chemical and physical properties that are of interest for therapeutic applications. smolecule.com

Systematic Analysis of Structure-Property Relationships in Fluoro-Methoxybenzoate Scaffold

The systematic analysis of the fluoro-methoxybenzoate scaffold reveals clear structure-property relationships. The presence and position of the fluorine atom and the methoxy group influence the molecule's electronic properties, which in turn dictates its reactivity and potential for biological interactions.

The fluorine atom, being the most electronegative element, has a strong electron-withdrawing effect, which can significantly alter the acidity of nearby protons and the reactivity of the aromatic ring. fiveable.me This high electronegativity also contributes to the formation of strong carbon-fluorine bonds, which can enhance the metabolic stability of a drug candidate. fiveable.me

The methoxy group, on the other hand, is an electron-donating group through resonance, which can activate the aromatic ring towards electrophilic substitution. libretexts.org The interplay between the electron-withdrawing fluorine and the electron-donating methoxy group creates a complex electronic environment that can be fine-tuned by altering their positions on the benzene (B151609) ring.

Computational methods like 3D quantitative structure-activity relationship (3D-QSAR) modeling are employed to statistically analyze and understand these relationships, making the drug design process more efficient. mdpi.com Such studies help in predicting the biological activity of novel compounds based on their structural features.

Derivatives for Specific Biomedical Applications

Derivatives of the fluoro-methoxybenzoate scaffold are key intermediates in the synthesis of various pharmaceuticals.

Other derivatives have also shown promise in various therapeutic areas. For instance, Methyl 2-amino-5-fluoro-4-methoxybenzoate is being investigated for its potential as an anti-inflammatory and anticancer agent. smolecule.com Furthermore, derivatives of Methyl 2-fluoro-5-methoxybenzoate are used as precursors in the synthesis of new antibiotics and anti-inflammatory drugs. A derivative of methyl 4-fluoro-5-hydroxy-2-methoxybenzoate has been used in the development of RXFP1 modulators for the potential treatment of heart failure. google.com

These examples underscore the versatility of the substituted benzoate (B1203000) scaffold in generating a diverse range of biologically active molecules for specific biomedical applications.

Q & A

Q. Critical Parameters :

  • Temperature control (< 60°C) during fluorination minimizes side reactions.
  • Anhydrous conditions for esterification prevent hydrolysis.
  • Purification via column chromatography (silica gel, hexane/EtOAc) is essential for isolating high-purity product.

Basic: How can spectroscopic techniques (NMR, IR, MS) unambiguously confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons: Distinct splitting patterns due to fluorine coupling (e.g., ²J/³J coupling with adjacent protons).
    • Methoxy groups: Singlets at ~3.8 ppm (¹H) and ~55 ppm (¹³C).
    • Ester carbonyl: ¹³C signal at ~165-170 ppm .
  • IR : Strong C=O stretch at ~1720 cm⁻¹ (ester), C-F stretch at ~1220 cm⁻¹.
  • MS : Molecular ion peak at m/z 184 (C₉H₉FO₃⁺) and fragmentation patterns (e.g., loss of COOCH₃).

Validation : Cross-reference experimental data with computational predictions (DFT-based NMR simulations) to resolve ambiguities.

Advanced: How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) :
    • Use SHELXL for refinement to determine bond lengths/angles, especially F-C and O-CH₃ distances, which are sensitive to electronic effects .
    • Validate against PLATON/ADDSYM to check for twinning or disorder .
  • Case Study : Discrepancies in fluorine position (ortho vs. para) predicted by DFT can be resolved via SCXRD, where electron density maps definitively assign substituent positions.

Advanced: What strategies optimize regioselectivity in fluorination during synthesis?

Methodological Answer:

  • Directing Groups : Introduce temporary groups (e.g., nitro, boronic acid) to steer fluorination to the desired position.
  • Metal-Mediated Coupling : Use Pd-catalyzed C-H activation for selective fluorination .
  • Solvent Effects : Polar solvents (e.g., DMSO) enhance fluorine electrophilicity, improving para-selectivity.
    Data-Driven Approach : Design of Experiments (DoE) to screen temperature, catalyst loading, and solvent ratios for maximal regiocontrol.

Basic: What are the key safety considerations for handling this compound in lab settings?

Methodological Answer:

  • Toxicity : Fluorinated aromatics may exhibit neurotoxic or hepatotoxic effects. Refer to analogs like 2-hydroxy-4-methoxybenzophenone for hazard assessments .
  • Handling : Use fume hoods, nitrile gloves, and closed systems for reactions.
  • Waste Disposal : Neutralize acidic byproducts before aqueous disposal; halogenated waste requires incineration.

Advanced: How can computational modeling predict reactivity in downstream derivatization?

Methodological Answer:

  • DFT Calculations :
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization.
    • Simulate transition states for reactions like Suzuki-Miyaura coupling (e.g., substituting methoxy with boronate groups).
  • Software : Gaussian or ORCA for energy minimization; VMD for visualizing electron density .

Advanced: What analytical techniques differentiate polymorphs or solvates of this compound?

Methodological Answer:

  • PXRD : Compare experimental diffractograms with simulated patterns from Mercury (CCDC).
  • Thermogravimetric Analysis (TGA) : Detect solvates via weight loss steps (e.g., hydrate loss at ~100°C).
  • DSC : Identify melting point variations between polymorphs (ΔH fusion differences >5 J/g).

Basic: What are the documented applications of this compound in pharmaceutical intermediates?

Methodological Answer:

  • Prodrug Synthesis : Ester hydrolysis yields 2-fluoro-4-methoxybenzoic acid, a precursor for NSAIDs or kinase inhibitors.
  • Fluorinated Building Blocks : Used in PET tracer development due to ¹⁸F isotopic labeling compatibility .

Advanced: How to address low yields in scale-up synthesis?

Methodological Answer:

  • Process Optimization :
    • Switch from batch to flow chemistry for exothermic steps (e.g., fluorination).
    • Use microwave-assisted synthesis to reduce reaction times.
  • Byproduct Analysis : LC-MS to identify side products (e.g., di-fluorinated isomers) and adjust stoichiometry.

Advanced: What role does this compound play in materials science?

Methodological Answer:

  • Liquid Crystals : Fluorine enhances dielectric anisotropy; methoxy groups improve solubility in mesophases.
  • Polymer Additives : Acts as a UV stabilizer analogously to benzophenone derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.